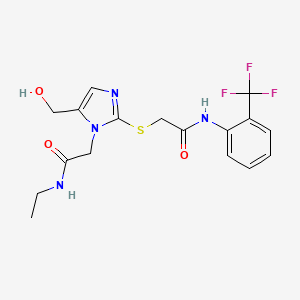

![molecular formula C17H17ClN4O3S B2878964 2-(4-氯苄基)-6-(吡咯烷-1-基磺酰基)[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮 CAS No. 1251637-55-4](/img/structure/B2878964.png)

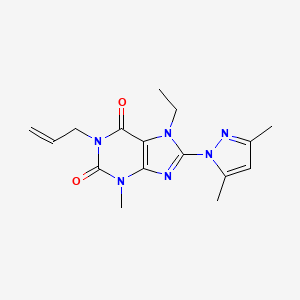

2-(4-氯苄基)-6-(吡咯烷-1-基磺酰基)[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a novel series of N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamides . It has been reported as a selective Na V 1.7 inhibitor , which suggests potential applications in pain management.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyridines has been achieved through the dearomatization of pyridines . This process involves the use of N-tosylhydrazones and pyridines, and results in the efficient formation of four new carbon–heteroatom bonds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffractometry and spectroscopic techniques . The σ-donor ability of the new ligands was estimated by comparative analysis of infrared νCO stretching frequencies of [RhCl(CO)2(Tripy)] complexes .Chemical Reactions Analysis

The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding [RhCl(COD)(Tripy)] and [PdCl(allyl)(Tripy)] complexes .科学研究应用

合成与表征

2-(4-氯苄基)-6-(吡咯烷-1-基磺酰基)[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮是一种参与合成各种杂环化合物的化合物。例如,[3 + 2] 环加成反应已被用于合成三唑并[4,5-b]吡啶-5-酮和吡咯并[3,4-b]吡啶-2-酮,提供了一类具有药用化学和药物设计潜在应用的新化合物 (Gao 和 Lam,2008)。类似地,已经开发了氧化 N-N 键形成方法用于 1,2,4-三唑并[1,5-a]吡啶的无金属合成,该过程具有高产率和短反应时间,展示了三唑并[1,5-a]吡啶衍生物在有机合成中的多功能性 (Zheng 等,2014)。

生物学研究

已探索与 2-(4-氯苄基)-6-(吡咯烷-1-基磺酰基)[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮相关的化合物的生物活性。例如,含有 6-氯吡啶-3-基甲基部分的三唑并噻二嗪和三唑并噻二唑已被表征并筛选其抗菌和杀虫活性,表明在开发新的抗菌剂中具有潜在应用 (Holla 等,2006)。

抗菌和抗氧化活性

一系列新颖的吡啶和稠合吡啶衍生物,从与 2-(4-氯苄基)-6-(吡咯烷-1-基磺酰基)[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮相关的化合物开始,已被合成并进行了计算机分子对接筛选,显示出中等至良好的结合能。这些化合物表现出抗菌和抗氧化活性,表明它们作为开发新治疗剂的先导的潜力 (Flefel 等,2018)。

合成技术和分子结构

已开发出使用氧化环化对 [1,2,4] 三唑并[4,3-a] 吡啶的有效合成方法,其化合物通过各种光谱方法和 X 射线衍射进行表征。此类研究不仅提供了对这些化合物分子结构的见解,而且还有助于探索其化学和物理性质,以在材料科学和药理学中应用 (Mu 等,2015)。

作用机制

属性

IUPAC Name |

2-[(4-chlorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c18-14-5-3-13(4-6-14)11-22-17(23)21-12-15(7-8-16(21)19-22)26(24,25)20-9-1-2-10-20/h3-8,12H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHGMVFJKMOMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2878882.png)

![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2878885.png)

![2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2878887.png)

![6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878890.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2878895.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)